2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide
CAS No.: 1070961-28-2
Cat. No.: VC11931442
Molecular Formula: C19H24N2O4S
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1070961-28-2 |
|---|---|
| Molecular Formula | C19H24N2O4S |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | 2-[4-[2-(4-methoxyphenyl)ethylsulfonylamino]phenyl]-N,N-dimethylacetamide |
| Standard InChI | InChI=1S/C19H24N2O4S/c1-21(2)19(22)14-16-4-8-17(9-5-16)20-26(23,24)13-12-15-6-10-18(25-3)11-7-15/h4-11,20H,12-14H2,1-3H3 |
| Standard InChI Key | PYYJDFKPLVUCIM-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)CCC2=CC=C(C=C2)OC |
| Canonical SMILES | CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)CCC2=CC=C(C=C2)OC |
Introduction
The compound 2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide is a synthetic organic molecule that belongs to the class of sulfonamides and acetamides. It features a combination of functional groups, including a sulfonamide moiety, a methoxy-substituted aromatic ring, and an N,N-dimethylacetamide group. These structural elements suggest potential applications in medicinal chemistry, particularly in drug design, due to the bioactive nature of sulfonamide derivatives.
Structural Features
The molecular structure of this compound can be broken down into key components:
-
Methoxyphenyl Group: The presence of a methoxy (-OCH₃) substituent on the aromatic ring enhances electron density, influencing the compound's reactivity and interaction with biological targets.
-
Ethanesulfonamide Linkage: This moiety connects the methoxyphenyl group to the central phenyl ring, providing hydrogen bonding capabilities and contributing to solubility.
-
N,N-Dimethylacetamide Group: This functional group is known for its polar nature, which can improve solubility in polar solvents and influence pharmacokinetic properties.
Synthesis
The synthesis of compounds like this typically involves multi-step reactions:
-
Formation of the Sulfonamide Moiety: Reaction between a sulfonyl chloride derivative and an amine (e.g., 4-methoxyaniline) under basic conditions.
-
Acetamide Coupling: Introduction of the N,N-dimethylacetamide group through acylation reactions involving acetic anhydride or similar reagents.
-
Purification: Techniques such as recrystallization or chromatography are used to isolate the final product.
Applications
Sulfonamide derivatives are widely used in pharmaceuticals due to their diverse biological activities:
-
Antibacterial Agents: Many sulfonamides inhibit bacterial dihydropteroate synthase.
-
Anti-inflammatory Properties: The acetamide group can modulate inflammatory responses.
-
Potential Drug Candidates: The combination of functional groups suggests possible applications in targeting enzymes or receptors.
Analytical Characterization
To confirm the structure and purity of this compound, several analytical techniques are employed:
-
NMR Spectroscopy (¹H and ¹³C):
-
Chemical shifts for aromatic protons and carbons provide insights into substitution patterns.
-
Peaks corresponding to the methoxy group (-OCH₃) and dimethyl groups (-N(CH₃)₂) are diagnostic.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic bands for sulfonamide (S=O stretching ~1150–1350 cm⁻¹) and amide (C=O stretching ~1650 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Molecular ion peak at m/z = 364 confirms molecular weight.
-
-
X-ray Crystallography:
-
Provides detailed information on bond angles, lengths, and crystal packing.
-
Comparative Data Table
| Property | Value/Details |
|---|---|
| Molecular Formula | C18H24N2O4S |
| Molecular Weight | 364.46 g/mol |
| Functional Groups | Sulfonamide, Methoxyphenyl, N,N-Dimethylacetamide |
| Solubility | Polar solvents (e.g., DMSO, methanol) |
| Key IR Bands | S=O (~1150–1350 cm⁻¹), C=O (~1650 cm⁻¹) |
| Biological Activity | Potential antibacterial, anti-inflammatory |
Research Implications
This compound's structural features make it a promising candidate for further research in medicinal chemistry:
-
Structure-Activity Relationship (SAR) Studies:
-
Modifications to the methoxy group or acetamide moiety could enhance biological activity.
-
-
Pharmacokinetics:
-
The polar nature suggests favorable solubility but may require optimization for membrane permeability.
-
-
Drug Development:
-
Screening against bacterial or enzymatic targets could identify novel therapeutic uses.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume